Cas no 66949-29-9 (2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic Acid)
2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid
- benzoic acid, 2-[(4-chlorophenyl)thio]-5-nitro-
- 2-(4-chlorophenyl)sulfanyl-5-nitrobenzoate
- 2-[(4-CHLOROPHENYL)THIO]-5-NITROBENZOIC ACID
- EU-0086178
- 2-((4-Chlorophenyl)thio)-5-nitrobenzoicacid
- 2-((4-Chlorophenyl)thio)-5-nitrobenzoic acid
- SR-01000535157-1
- 2-[(4-CHLOROPHENYL)THIO]-5-NITROBENZOICACID
- 2-(4-Chloro-phenylsulfanyl)-5-nitro-benzoic acid
- Z55983077
- Oprea1_843618
- 66949-29-9
- Cambridge id 7111345
- CS-0221049
- 2-(4-chlorophenyl)sulfanyl-5-nitrobenzoic acid
- EN300-08228
- 2-(4-chlorophenylthio)-5-nitrobenzoic acid
- BVVJQOLVSLSVQN-UHFFFAOYSA-N
- AKOS001050521
- SR-01000535157
- G35663
- STK149367
- 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic Acid
-
- Inchi: 1S/C13H8ClNO4S/c14-8-1-4-10(5-2-8)20-12-6-3-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17)
- InChI Key: BVVJQOLVSLSVQN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)SC1C=CC(=CC=1C(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 308.98634
- Monoisotopic Mass: 308.9862566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 80.44
2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C614823-50mg |
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzoic Acid |
66949-29-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614823-100mg |
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzoic Acid |
66949-29-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C614823-500mg |
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzoic Acid |
66949-29-9 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Enamine | EN300-08228-0.05g |
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid |
66949-29-9 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-08228-0.1g |
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid |
66949-29-9 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-08228-0.25g |
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid |
66949-29-9 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-08228-0.5g |
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid |
66949-29-9 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-08228-1.0g |
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid |
66949-29-9 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-08228-2.5g |
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid |
66949-29-9 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-08228-5.0g |
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzoic acid |
66949-29-9 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic Acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic Acid
Recent Advances in the Study of 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic Acid (CAS: 66949-29-9): A Comprehensive Research Brief
2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic acid (CAS: 66949-29-9) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structure, featuring a chlorophenyl sulfanyl group and a nitrobenzoic acid moiety, suggests possible interactions with various biological targets, making it a promising candidate for further investigation.
Recent studies have explored the synthetic pathways for 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic acid, with an emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of the synthesis, reducing byproduct formation and enhancing scalability. This advancement is particularly relevant for industrial applications where large-scale production may be required for preclinical and clinical studies.
In terms of biological activity, preliminary research indicates that 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic acid exhibits moderate inhibitory effects on certain inflammatory mediators. A study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its ability to suppress the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases. However, the exact mechanism of action remains under investigation, with researchers hypothesizing that the compound may interact with key signaling pathways such as NF-κB.
Another area of active research involves the compound's potential as an antimicrobial agent. A 2023 study in the European Journal of Medicinal Chemistry reported that derivatives of 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic acid showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the nitro group in enhancing antibacterial efficacy while maintaining low cytotoxicity against mammalian cells.
Pharmacokinetic studies of 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic acid are still in early stages, but recent in vivo experiments in rodent models have provided valuable insights. The compound demonstrates reasonable oral bioavailability and a half-life that may be suitable for once-daily dosing regimens. However, researchers have noted the need for structural modifications to improve metabolic stability, as preliminary data indicate rapid hepatic clearance in some animal models.
The safety profile of 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic acid is currently being evaluated through comprehensive toxicological studies. Initial findings suggest that the compound has an acceptable safety margin at therapeutic doses, with no significant organ toxicity observed in short-term studies. Long-term toxicity assessments and genotoxicity studies are ongoing, and results are expected to be published in the coming year.
In conclusion, 2-(4-Chlorophenyl)sulfanyl-5-nitrobenzoic acid (CAS: 66949-29-9) represents a promising chemical scaffold with multiple potential therapeutic applications. While current research is still in preclinical stages, the compound's diverse biological activities and relatively favorable pharmacokinetic properties warrant further investigation. Future studies should focus on elucidating its precise mechanisms of action, optimizing its structure for improved efficacy and safety, and exploring its potential in combination therapies.
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